Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Synthetic Methodology Process Chemistry Intermediate Procurement

Traditional pyrrolopyrimidine syntheses require 7-step routes, inflating COGS and supply chain complexity. Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1207518-63-5) overcomes this via a patent-validated 4-step process (CN107722012B) that reduces step count by 43%, directly lowering solvent consumption and logistics costs for kilo-scale campaigns. The 4-chloro group provides a selective SNAr electrophilic site for amine pharmacophore introduction, while the 5-methyl ester enables late-stage hydrolysis, amide coupling, or reduction-supporting TYK2/JAK inhibitor libraries. Batch-specific analytical documentation (NMR, HPLC, GC) at 98% purity reduces impurity burden by up to 60% versus 95% alternatives, minimizing repurification overhead.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.605
CAS No. 1207518-63-5
Cat. No. B572882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
CAS1207518-63-5
SynonymsMethyl4-chloro-7H-pyrrolo[2,3-d]pyriMidine-5-carboxylate
Molecular FormulaC8H6ClN3O2
Molecular Weight211.605
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C(=NC=N2)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12)
InChIKeyBFUCSJAQMGZHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1207518-63-5): Key Intermediate Procurement Guide for Kinase Inhibitor Synthesis


Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1207518-63-5) is a heterocyclic building block characterized by a fused pyrrolo[2,3-d]pyrimidine core with a chloro substituent at the 4-position and a methyl ester at the 5-position [1]. This compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which serve as deaza-isosteres of adenine and constitute the structural foundation for numerous ATP-competitive kinase inhibitors [2]. Its molecular formula is C8H6ClN3O2 with a molecular weight of 211.60 g/mol, and it is commercially available in purity grades ranging from 95% to 98% .

Why Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Cannot Be Substituted by Generic Pyrrolopyrimidine Analogs


Generic substitution of pyrrolopyrimidine building blocks in medicinal chemistry programs is inadvisable due to the specific reactivity profile conferred by the unique combination of substituents on the core scaffold. The presence of a 4-chloro group provides an electrophilic site for nucleophilic aromatic substitution (SNAr) reactions essential for introducing amine-containing pharmacophores [1], while the 5-methyl ester enables subsequent hydrolysis to the carboxylic acid for amide bond formation or other late-stage functionalization [2]. Analogs lacking either the 4-chloro or 5-carboxylate functionality—such as unsubstituted 7H-pyrrolo[2,3-d]pyrimidine, 4-amino derivatives, or 5-unsubstituted variants—exhibit fundamentally different synthetic utility and cannot serve as direct replacements without extensive route redesign. Furthermore, this specific substitution pattern has been explicitly disclosed in patent literature for the synthesis of therapeutically relevant kinase inhibitors, establishing a validated synthetic precedent that generic analogs cannot match [3].

Quantitative Evidence Guide: How Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Differentiates from Closest Analogs


Synthetic Accessibility Advantage: Validated Four-Step Process versus Seven-Step Route for Unsubstituted Core

While unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically requires a seven-step synthesis from dimethyl malonate with an overall yield of 31% [1], the 5-carboxylate-substituted analog (the target compound) benefits from alternative synthetic routes. Patent CN107722012B discloses a four-step process for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidines with carboxylate functionality, achieving both higher yield and reduced step count [2]. This represents a step-efficiency improvement of approximately 43% (4 steps versus 7 steps) relative to established methods for the unsubstituted core.

Synthetic Methodology Process Chemistry Intermediate Procurement

Commercial Purity Grade Comparison: 98% Standard Purity with Full QC Documentation versus 95-97% Alternative Sources

Among commercially available sources of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, purity specifications vary significantly. Bidepharm supplies the compound at a standard purity of 98% with batch-specific analytical documentation including NMR, HPLC, and GC testing reports . In comparison, alternative suppliers such as ChemShuttle offer the compound at 95% purity , while Fluorochem and Leyan supply at 97% purity . This 1-3% absolute purity differential translates to up to a 3-fold difference in impurity burden (2% total impurities versus 5% total impurities at 95% purity).

Quality Control Analytical Chemistry Procurement

Patent-Validated Synthetic Utility: Exclusive Precursor Role in TYK2 Inhibitor Synthesis versus Generic Pyrrolopyrimidine Intermediates

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is explicitly disclosed as a key intermediate in Novartis patent WO2010/15637 A1 (pages 94-95) for the preparation of TYK2 (tyrosine kinase 2) inhibitors [1]. In contrast, the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is predominantly associated with JAK3-selective inhibitors such as tofacitinib [2]. This divergent intellectual property mapping indicates that the 5-carboxylate-substituted scaffold accesses a distinct chemical space with potentially different kinase selectivity profiles compared to unsubstituted pyrrolopyrimidine cores. The patent literature cites this compound specifically as Precursor 2 in the synthetic scheme, with no downstream products listed, confirming its role as a true building block rather than a final active pharmaceutical ingredient [1].

Medicinal Chemistry Kinase Inhibitors Patent Strategy

Computed Physicochemical Profile: Calculated LogP of 1.48 versus Alternative Heterocyclic Scaffolds

The computed XLogP3 value for methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is 1.48, with a consensus LogP of 1.46 across multiple computational methods . For comparison, the closely related ethyl ester analog (ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) would be expected to exhibit approximately 0.3-0.5 log units higher lipophilicity based on the additional methylene group, potentially altering its partitioning behavior in synthetic transformations. The compound also possesses a topological polar surface area (TPSA) of 67.87 Ų and exactly one hydrogen bond donor and four hydrogen bond acceptors . This physicochemical profile places the compound within favorable drug-like property space (compliance with Lipinski's Rule of Five) while the methyl ester provides a hydrolytically labile handle for prodrug strategies or late-stage functionalization that non-ester analogs lack.

Physicochemical Properties Drug Design ADME

Optimal Research and Industrial Application Scenarios for Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate


Medicinal Chemistry: TYK2 Kinase Inhibitor Discovery and Lead Optimization Programs

This compound is optimally deployed as a key intermediate in the synthesis of TYK2 inhibitors, as documented in Novartis patent WO2010/15637 A1 [1]. The 4-chloro substituent enables SNAr-based introduction of amine-containing pharmacophores, while the 5-methyl ester provides a versatile handle for amide bond formation following hydrolysis. Researchers pursuing TYK2-targeted therapeutics or exploring dual TYK2/JAK inhibition strategies will find this scaffold particularly valuable given its explicit patent-validated synthetic route. The 98% purity grade available from select suppliers ensures reproducible reaction outcomes in parallel synthesis and library generation campaigns.

Process Chemistry: Scalable Synthesis Route Development Using Four-Step Methodologies

For industrial process chemists developing scalable manufacturing routes, this compound's compatibility with the four-step synthesis process described in CN107722012B offers significant advantages over traditional seven-step routes required for unsubstituted pyrrolopyrimidine cores [2]. The reduced step count (4 versus 7 steps, representing a 43% improvement in synthetic efficiency) translates directly to lower cost of goods, reduced solvent consumption, and simplified supply chain logistics for kilogram-scale production. The compound's solid-state physical form (storage at ambient temperature) further facilitates handling in pilot plant environments.

Building Block Procurement: Quality-Controlled Intermediate Sourcing with Full Analytical Traceability

For procurement specialists and laboratory managers, sourcing this compound from suppliers providing batch-specific analytical documentation (NMR, HPLC, GC) at 98% purity offers a quantifiable advantage over 95-97% purity alternatives . The 1-3% absolute purity differential translates to up to a 60% reduction in impurity burden (2% total impurities versus 5% at 95% purity), minimizing the need for additional purification steps that consume both time and resources. This quality advantage is particularly critical for programs where intermediate purity directly impacts downstream product yield and purity profiles.

Kinase Inhibitor Scaffold Diversification: Accessing 5-Carboxylate-Modified Pyrrolopyrimidine Chemical Space

Researchers seeking to differentiate their kinase inhibitor programs from JAK3-selective scaffolds (associated with unsubstituted pyrrolopyrimidine cores) can leverage the distinct IP mapping of the 5-carboxylate-substituted scaffold [3]. The methyl ester functionality at position 5 provides a synthetic handle absent in unsubstituted analogs, enabling late-stage diversification via amide coupling, ester hydrolysis to carboxylic acid, or reduction to alcohol derivatives. This expanded chemical space access supports the generation of structurally novel kinase inhibitors with potentially differentiated selectivity profiles relative to established clinical candidates derived from unsubstituted pyrrolopyrimidine cores.

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